1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heterocyclic compounds consisting of a pyridine ring fused to a pyrrole ring. These compounds are considered bioisosteres of indoles and purines, making them valuable scaffolds in medicinal chemistry []. They are frequently used as building blocks for synthesizing biologically active compounds with potential applications in treating various diseases, including cancer, inflammation, and viral infections [, , , , ].
5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the molecular formula . This compound belongs to the pyrrolopyridine family, which is noted for its significant biological activities and applications in medicinal chemistry. The presence of chlorine and iodine substituents enhances its reactivity and potential as a pharmacological agent.
This compound is classified as a halogenated pyrrolopyridine derivative. It has been synthesized and studied for its potential roles in various biological processes, particularly in cancer research. The compound's unique structure allows it to interact with specific biological targets, making it a subject of interest in drug development.
The synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. A common method includes the iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine using iodine in the presence of an oxidizing agent. Another approach utilizes N-iodosuccinimide in dimethylformamide at room temperature, which facilitates the introduction of iodine into the pyrrolopyridine framework.
The reaction conditions are crucial for optimizing yield and purity. For example, using dimethylformamide as a solvent allows for better solubility of reactants and improved reaction rates. Industrial methods for large-scale synthesis are less documented but would likely follow similar halogenation protocols optimized for efficiency.
The molecular structure of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine features a fused pyrrole and pyridine ring system. The chlorine atom is positioned at the 5th carbon while the iodine is at the 2nd position, contributing to its unique chemical properties.
Key structural data includes:
5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
For nucleophilic substitutions, reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide are often used. In coupling reactions, palladium catalysts are typically employed alongside bases like potassium carbonate in solvents such as tetrahydrofuran.
The mechanism of action for 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is primarily linked to its ability to form hydrogen bonds with specific residues in target proteins. This interaction can enhance its biological activity against certain kinases involved in cancer progression.
Research indicates that similar compounds have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are significant targets in cancer therapy. The precise biochemical pathways affected by this compound remain largely unexplored but suggest potential therapeutic applications .
The compound exhibits reactivity due to the presence of halogens, allowing it to participate in various chemical transformations including nucleophilic substitutions and coupling reactions. Its unique structure contributes to its potential selectivity towards biological targets .
5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has several important applications in scientific research:
Halogenated pyrrolopyridines represent a critical class of nitrogen-containing heterocycles characterized by a fused bicyclic structure combining pyrrole and pyridine rings. The strategic incorporation of halogen atoms (chlorine and iodine) at specific positions on the pyrrolo[2,3-b]pyridine scaffold significantly enhances the compound’s utility in synthetic chemistry. The electron-withdrawing effects of halogens modulate electron density across the ring system, facilitating regioselective cross-coupling reactions essential for constructing complex pharmaceutical intermediates. This halogen-directed reactivity is exemplified by the iodine atom at the C2 position of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1260848-49-4), which serves as a versatile handle for palladium-catalyzed Suzuki or Sonogashira couplings, while the chlorine at C5 offers additional sites for functionalization [2] [5]. The molecular formula (C₇H₄ClIN₂; MW: 278.48 g/mol) reflects this bifunctional halogenation, enabling precise structural diversification [1] [3].
Table 1: Core Structural Features of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Property | Value |
---|---|
CAS Registry Number | 1260848-49-4 |
Molecular Formula | C₇H₄ClIN₂ |
Molecular Weight | 278.48 g/mol |
Halogen Positions | C5 (Chloro), C2 (Iodo) |
Key Functionalization Sites | C2 (Cross-coupling), C5 (Nucleophilic substitution) |
This compound serves as a privileged scaffold in drug discovery due to its structural mimicry of purine bases, allowing targeted interactions with kinase ATP-binding sites. Its bifunctional halogens enable efficient derivatization into pharmacologically active molecules, particularly as kinase inhibitors. Research demonstrates its incorporation into potent fibroblast growth factor receptor (FGFR) inhibitors, where derivatives exhibit low nanomolar IC₅₀ values against FGFR1–3 isoforms [9]. For instance, optimized compounds derived from this core structure have shown IC₅₀ values of 7–25 nM against FGFR1–3, highlighting its significance in oncology drug development [9]. The scaffold’s planar aromatic structure facilitates π-stacking interactions, while the nitrogen atoms provide hydrogen-bonding acceptors, crucial for high-affinity target binding.
Pyrrolopyridine chemistry emerged prominently in the late 20th century with the recognition of its bioisosteric relationship to indoles and purines. Key milestones include:
Table 2: Historical Commercialization Timeline
Year | Milestone | Source |
---|---|---|
~2010 | CAS Registration (1260848-49-4) | Supplier Catalogs |
2021 | FGFR Inhibitor Application Validation | RSC Advances [9] |
2023+ | Global Supplier Distribution (AChemBlock, BLD) | [2] [5] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: